

Establishing Pediatric Reference Intervals for Metanephries: A Comparative Guide

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Compound of Interest

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The accurate measurement of **metanephries**, the metabolites of catecholamines epinephrine and norepinephrine, is crucial in the diagnosis and management of various pediatric conditions, most notably neuroblastoma and other catecholamine-secreting tumors. Establishing reliable pediatric reference intervals is paramount for correct interpretation of test results, as **metanephrie** concentrations exhibit significant age-dependent variations, especially in early infancy.^[1] This guide provides a comparative overview of the common analytical methods used for pediatric **metanephrie** testing, presents age-stratified reference interval data from published studies, and details the experimental protocols involved.

Analytical Methodologies: A Comparative Overview

The two primary analytical techniques for the quantification of **metanephries** in pediatric samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard due to its high sensitivity and specificity.^{[2][3][4]} This method allows for the simultaneous measurement of **metanephrie** (MN), normetanephrie (NMN), and often 3-methoxytyramine (3-MT), the metabolite of dopamine.^[1] The high specificity of LC-MS/MS minimizes interference from other substances, a common challenge with other methods.^[4]

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is another robust and reliable method for quantifying **metanephries**. While it may have slightly lower sensitivity compared to LC-MS/MS, it is a well-established technique that provides accurate results.^{[5][6]} HPLC-ECD is particularly effective for the analysis of urinary fractionated **metanephries**.

Pediatric Reference Intervals for Plasma Free Metanephries

The concentration of free **metanephries** in plasma shows dynamic changes throughout childhood. Notably, **normetanephrine** and 3-methoxytyramine levels are higher in neonates and infants up to six months of age, declining steeply thereafter.^[1] Conversely, plasma **metanephrine** concentrations are lower in the first year of life and increase in later childhood. ^[1] These age-related variations underscore the necessity of using age-stratified reference intervals for accurate clinical assessment.

Table 1: Comparison of Pediatric Plasma Free **Metanephrine** Reference Intervals (LC-MS/MS)

Study / Age Group	Metanephrine (nmol/L)	Normetanephrine (nmol/L)	3-Methoxytyramine (nmol/L)
Peitzsch et al. (2019)			
[1]			
0-<1 year	< 0.25	< 1.10	< 0.20
1-<2 years	< 0.30	< 0.70	< 0.15
2-<6 years	< 0.35	< 0.60	< 0.12
6-<10 years	< 0.40	< 0.60	< 0.10
10-<18 years	< 0.45	< 0.65	< 0.10
Cangemi et al. (as cited in a 2015 study)			
[7]			
0-1 month	< 0.46	< 1.37	Not Reported
1-12 months	< 0.39	< 0.82	Not Reported
1-3 years	< 0.34	< 0.58	Not Reported
3-5 years	< 0.32	< 0.52	Not Reported
5-18 years	< 0.32	< 0.47	Not Reported

Pediatric Reference Intervals for Urinary Fractionated Metanephries

Urinary **metanephrine** levels, typically expressed as a ratio to creatinine to account for variations in urine concentration, also demonstrate a significant inverse correlation with age.[5] [6] Both spot urine and 24-hour urine collections are used for analysis, with 24-hour collections being highly recommended for a more accurate assessment.[8]

Table 2: Comparison of Pediatric Urinary Fractionated **Metanephrine** Reference Intervals (HPLC-ECD)

Study / Age Group	Metanephrine (µg/g creatinine)	Normetanephrine (µg/g creatinine)	3-Methoxytyramine (µg/g creatinine)
Roli et al. (2023)[5][6]			
0-<1 year	18 - 253	118 - 1432	163 - 2404
1-<2 years	15 - 173	81 - 982	112 - 1651
2-<6 years	11 - 103	48 - 584	66 - 980
6-<10 years	8 - 69	33 - 400	45 - 673
10-<18 years	5 - 47	22 - 272	31 - 462
Marshfield Labs[8]	27 – 270	69 – 750	Not Reported
Mayo Clinic Laboratories[9]			
0-1 year	29 - 364	149 - 1827	Not Reported
1-2 years	22 - 278	100 - 1254	Not Reported
2-5 years	16 - 200	66 - 828	Not Reported
5-10 years	11 - 139	44 - 548	Not Reported
10-15 years	8 - 100	31 - 386	Not Reported
>15 years	6 - 73	23 - 282	Not Reported

Experimental Protocols

LC-MS/MS for Plasma Free Metanephries

A highly sensitive and specific LC-MS/MS method is crucial for the accurate quantification of the low physiological concentrations of free **metanephries** in pediatric plasma.

1. Sample Collection and Handling:

- Collect blood in EDTA-containing tubes.

- To minimize stress-induced catecholamine release, it is recommended that the patient rests in a supine position for at least 20 minutes before blood collection.
- Place the collected sample on ice immediately and centrifuge within 2 hours of collection to separate the plasma.
- Store plasma frozen at -20°C or lower until analysis.

2. Sample Preparation (Solid Phase Extraction - SPE):

- Thaw plasma samples and internal standards.
- To 0.5 mL of plasma, add an internal standard mix.
- Add 0.5 mL of a suitable buffer (e.g., 10 mM NH₄H₂PO₄, pH 6.5).
- Condition a weak cation exchange (WCX) SPE cartridge sequentially with methanol and buffer.
- Load the pretreated sample onto the SPE cartridge.
- Wash the cartridge sequentially with water, methanol, and an acidic acetonitrile solution to remove interferences.
- Elute the analytes with a formic acid solution in acetonitrile.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a formic acid solution in water for injection into the LC-MS/MS system.^[2]

3. Instrumentation and Analytical Conditions:

- Liquid Chromatography: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A column suitable for polar analytes, such as a pentafluorophenyl (PFP) column, is often used.

- Mobile Phase: A gradient of methanol and water containing formic acid is typically employed for chromatographic separation.
- Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection.
- Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
- Detection: Monitor specific precursor-to-product ion transitions for each analyte and internal standard (Multiple Reaction Monitoring - MRM).

HPLC-ECD for Urinary Fractionated Metanephries

This method involves acid hydrolysis to release the conjugated **metanephries**, followed by extraction and chromatographic separation with electrochemical detection.

1. Sample Collection and Handling:

- For 24-hour urine collection, provide the patient with a collection container containing a preservative such as hydrochloric acid or boric acid.[10][11]
- For random urine samples, no preservative is typically required, but the sample should be acidified shortly after collection.
- Refrigerate the urine sample during and after collection.

2. Sample Preparation (Acid Hydrolysis and Extraction):

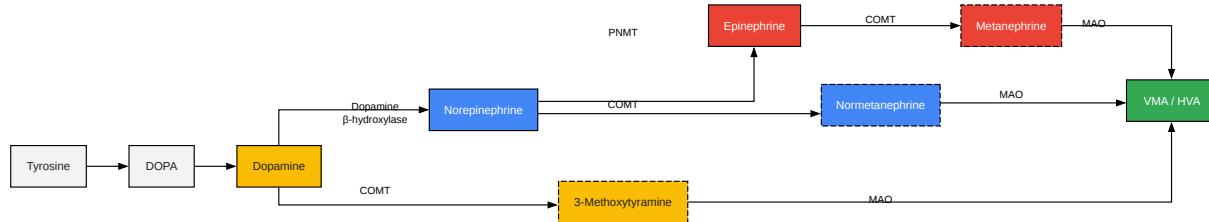
- Take an aliquot of the urine sample.
- Add an internal standard.
- Perform acid hydrolysis by heating the sample with hydrochloric acid to deconjugate the **metanephries**.
- Neutralize the hydrolyzed sample.
- Use a solid-phase extraction (SPE) column for sample cleanup and concentration.
- Elute the **metanephries** from the SPE column.

3. Instrumentation and Analytical Conditions:

- Liquid Chromatography: An HPLC system equipped with a pump, autosampler, and column oven.
- Column: A reverse-phase C18 column is commonly used.
- Mobile Phase: An aqueous buffer containing an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent.
- Detection: An electrochemical detector set at an appropriate oxidation potential to detect the **metanephines**.

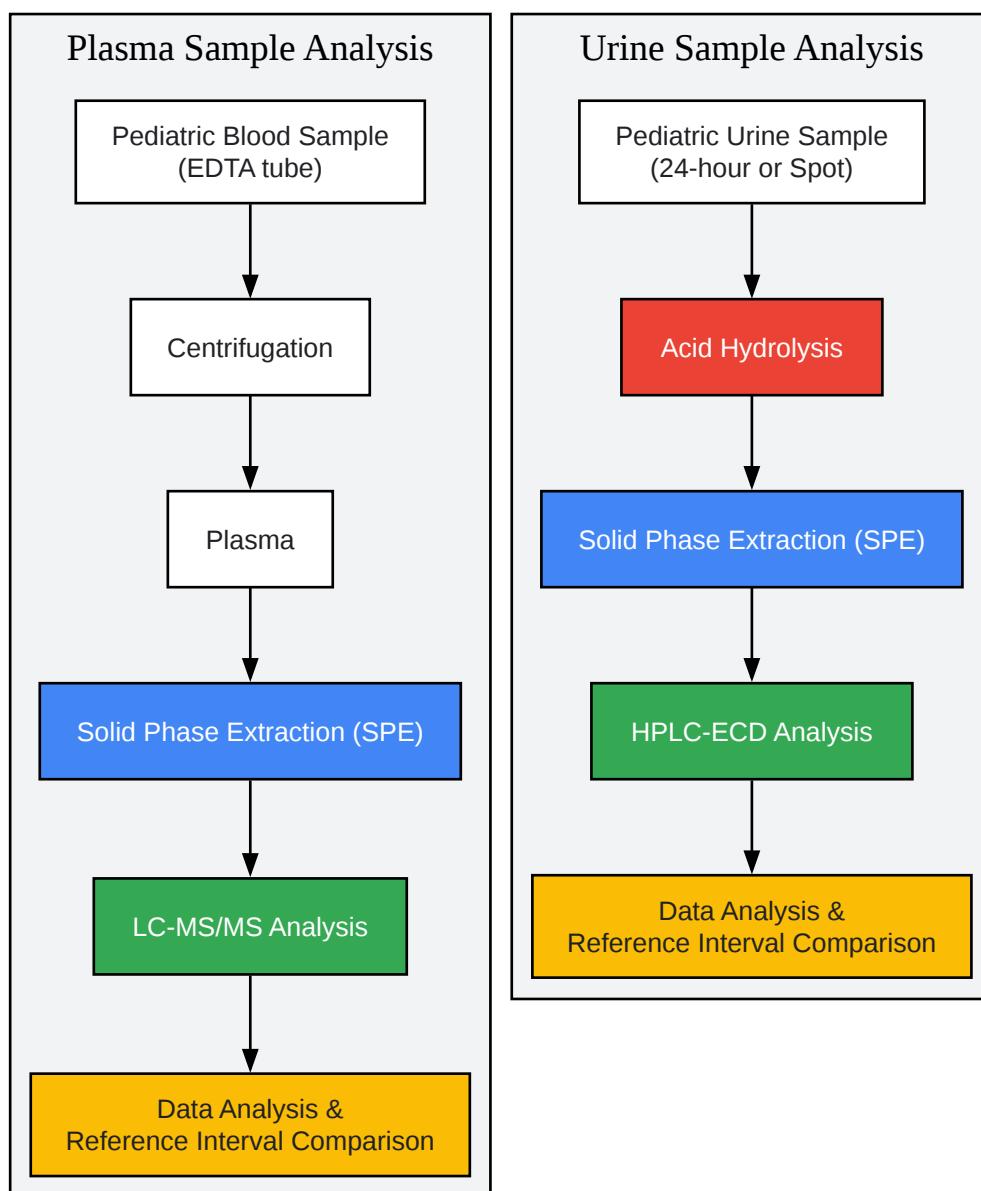
Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the biochemical basis of **metanephine** measurement and the analytical process, the following diagrams are provided.



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Caption: Catecholamine metabolism pathway to **metanephines**.

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Caption: Experimental workflow for **metanephrine** analysis.

Conclusion

The establishment of accurate and age-appropriate pediatric reference intervals for **metanephrines** is critical for the reliable diagnosis and monitoring of catecholamine-secreting tumors and other related disorders in children. LC-MS/MS has emerged as the preferred method for plasma free **metanephrine** analysis due to its superior sensitivity and specificity.

For urinary fractionated **metanephries**, both LC-MS/MS and HPLC-ECD are reliable methods. This guide provides a framework for comparing these methodologies and highlights the importance of adhering to strict pre-analytical and analytical protocols to ensure the accuracy of results. Researchers and clinicians must utilize age-stratified reference intervals to avoid misinterpretation of **metanephrine** levels in the pediatric population.

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